2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline
Description
2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline is a benzimidazole derivative featuring a sulfonylmethyl bridge connecting the benzimidazole core to an N,N-dimethylaniline group. The sulfonyl group in this compound likely enhances electron-withdrawing effects and stability compared to less oxidized sulfur-containing analogs .
Properties
CAS No. |
105256-13-1 |
|---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfonylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3O2S/c1-19(2)15-10-6-3-7-12(15)11-22(20,21)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
HPKGBFXIYUSCHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring . The sulfonyl group can then be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide . The final step involves the alkylation of the benzimidazole derivative with N,N-dimethylaniline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
(a) Sulfonyl vs. Sulfinyl Groups
- 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (CAS 100924-68-3, ): Structure: Contains a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-). Physical Data: Molecular weight = 299.39 g/mol; density = 1.34 g/cm³; melting point = 107–109°C .
(b) N,N-Dimethylaniline-Linked Derivatives
- [4-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline (Compound 10, ): Structure: Replaces the sulfonylmethyl bridge with an iminomethyl group. Impact: The absence of sulfonyl reduces polarity, likely lowering solubility in polar solvents. FTIR data shows distinct -C=N stretches at ~1600 cm⁻¹ .
(c) Sulfonamide-Functionalized Analogs
- 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): Structure: Features a sulfonamide (-SO₂NH-) group directly attached to benzimidazole. Synthesis: Prepared via refluxing with benzenesulfonyl chloride in DMF, yielding a crystalline product (m.p. 593–594 K) .
Comparative Data Table
*Estimated based on structural analogy.
Biological Activity
The compound 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to modulate tumor necrosis factor-alpha (TNFα) signaling pathways. TNFα is a cytokine involved in systemic inflammation and is implicated in various pathological conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. The compound acts as a modulator of TNFα activity, which can lead to beneficial effects in treating inflammatory and autoimmune disorders .
Pharmacological Properties
Recent studies have highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives. These include:
- Anticancer Activity : Some benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated against the NCI 60 cancer cell line panel, demonstrating notable anti-cancer activities .
- Anti-inflammatory Effects : The modulation of TNFα by this compound suggests potential use in treating inflammatory diseases. Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Benzimidazole compounds have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer potential of various benzimidazole derivatives, one compound demonstrated significant activity against breast cancer cell lines (MDA-MB-468) with a growth inhibition percentage of approximately 36% at a concentration of M. This highlights the potential of benzimidazole derivatives in cancer therapy .
Case Study 2: Anti-Inflammatory Effects
Research has indicated that compounds similar to this compound can significantly reduce TNFα levels in vitro. This reduction correlates with decreased inflammatory markers in cellular models, suggesting a mechanism by which these compounds may alleviate symptoms in autoimmune diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with specific structural features. For example:
| Structural Feature | Biological Activity |
|---|---|
| Sulfonyl group | Enhances solubility and bioavailability |
| Dimethylamino group | Increases interaction with biological targets |
| Benzimidazole core | Essential for anticancer and antimicrobial activity |
This table summarizes how various structural components contribute to the overall efficacy of benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
